molecular formula C8H7N3O3 B3220003 5-Methoxy-4-nitro-7-azaindole CAS No. 1190322-39-4

5-Methoxy-4-nitro-7-azaindole

Cat. No.: B3220003
CAS No.: 1190322-39-4
M. Wt: 193.16 g/mol
InChI Key: YSKIQULWDDKCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-nitro-7-azaindole (MNAI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. MNAI belongs to the class of azaindoles, which are heterocyclic compounds containing an indole ring with a nitrogen atom replaced by another heteroatom, such as oxygen or nitrogen.

Scientific Research Applications

5-Methoxy-4-nitro-7-azaindole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities, including antitumor, antifungal, and antimicrobial properties. This compound has also been reported to exhibit antidepressant and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for the treatment of mood disorders.

Mechanism of Action

The exact mechanism of action of 5-Methoxy-4-nitro-7-azaindole is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior. By binding to the 5-HT2A receptor, this compound may modulate the activity of serotonin in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the growth of fungi and bacteria, suggesting its potential as an antimicrobial agent. In addition, this compound has been reported to increase the levels of certain neurotransmitters, such as dopamine and noradrenaline, in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Methoxy-4-nitro-7-azaindole is its high potency and selectivity at the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound is also known to have some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using this compound in laboratory experiments.

Future Directions

There are several future directions for the research on 5-Methoxy-4-nitro-7-azaindole. One potential avenue is the development of this compound-based drugs for the treatment of mood disorders, such as depression and anxiety. Another direction is the exploration of this compound's potential as an antimicrobial agent, particularly in the context of drug-resistant infections. Additionally, this compound's unique chemical structure and properties make it an interesting candidate for the development of novel materials with advanced properties, such as optoelectronic devices and sensors. Overall, this compound's diverse applications and potential make it an exciting area of research for scientists in various fields.

Properties

IUPAC Name

5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-6-4-10-8-5(2-3-9-8)7(6)11(12)13/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKIQULWDDKCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1[N+](=O)[O-])C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262114
Record name 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-39-4
Record name 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-nitro-7-azaindole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-4-nitro-7-azaindole
Reactant of Route 3
Reactant of Route 3
5-Methoxy-4-nitro-7-azaindole
Reactant of Route 4
Reactant of Route 4
5-Methoxy-4-nitro-7-azaindole
Reactant of Route 5
5-Methoxy-4-nitro-7-azaindole
Reactant of Route 6
5-Methoxy-4-nitro-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.